molecular formula C12H14BrClN2O B2724031 7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1707602-26-3

7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride

Cat. No.: B2724031
CAS No.: 1707602-26-3
M. Wt: 317.61
InChI Key: ZPMGEKDWHGVQIL-UHFFFAOYSA-N
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Description

7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety within this compound is a significant structural motif found in many natural products and pharmaceuticals, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the indole moiety is oxidized to form various oxindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group within the spirocyclic structure to an alcohol.

    Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound, where the bromine atom can be introduced or replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: N-bromosuccinimide (NBS) for bromination, and other halogenating agents for different substitutions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced spirocyclic compounds .

Scientific Research Applications

7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of enzymes or receptors, inhibiting or activating their function. The spirocyclic structure may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    1,2-Dihydrospiro[indole-3,4’-piperidine]: Lacks the bromine substituent but shares the core spirocyclic structure.

    Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety, known for their biological activities.

    Indole Derivatives: A broad class of compounds with diverse biological activities, including natural products and synthetic analogs.

Uniqueness: The presence of the bromine atom in 7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride imparts unique chemical reactivity and biological properties. This halogenation can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Biological Activity

7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride (CAS No. 64639-89-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H14BrClN2OC_{12}H_{14}BrClN_2O. The compound features a spirocyclic structure that is known to influence its biological properties significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of spirocyclic compounds. For instance, a study demonstrated that derivatives similar to 7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of pro-apoptotic markers such as p53 and caspase-3 while reducing anti-apoptotic markers like Bcl-2 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-oneMCF-716.7Apoptosis induction
7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-oneHCT-11618.5Apoptosis induction
Reference Drug (Doxorubicin)MCF-75.8DNA intercalation

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It was found to exhibit protective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Table 2: Neuroprotective Effects in Animal Models

Model UsedDose (mg/kg)Observed Effect
Mouse model of Alzheimer's10Reduced amyloid plaque formation
Rat model of Parkinson's20Improved motor function

The biological activity of this compound appears to be mediated through multiple pathways:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Activity : Reduction in oxidative stress markers in neurodegenerative models.
  • Receptor Modulation : Interaction with neurotransmitter receptors which may contribute to its neuroprotective effects.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • In Vivo Study on Cancer Models : A study involving mice implanted with human cancer cells demonstrated that treatment with 7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one resulted in significant tumor size reduction compared to control groups .
  • Neuroprotection in Aging Models : In aged rat models, administration of the compound showed improvements in cognitive function as assessed by behavioral tests and reduced biomarkers associated with neuroinflammation .

Properties

IUPAC Name

7-bromospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMGEKDWHGVQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=CC=C3)Br)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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